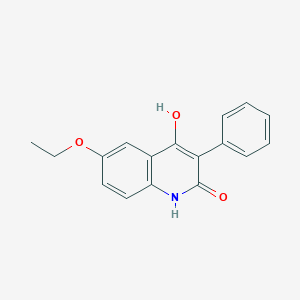![molecular formula C20H26N2O5S B11069429 2-(3-Methylbutoxy)-5-[(2-phenoxyethyl)sulfamoyl]benzamide](/img/structure/B11069429.png)
2-(3-Methylbutoxy)-5-[(2-phenoxyethyl)sulfamoyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(ISOPENTYLOXY)-5-{[(2-PHENOXYETHYL)AMINO]SULFONYL}BENZAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an isopentyloxy group, a phenoxyethylamino group, and a sulfonylbenzamide core. It is primarily used in proteomics research and other biochemical applications .
Preparation Methods
The synthesis of 2-(ISOPENTYLOXY)-5-{[(2-PHENOXYETHYL)AMINO]SULFONYL}BENZAMIDE involves multiple steps, including the formation of intermediate compounds and the use of specific reagents and conditions. One common synthetic route involves the reaction of 2-isopentyloxybenzoic acid with 2-phenoxyethylamine in the presence of a sulfonylating agent. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency.
Chemical Reactions Analysis
2-(ISOPENTYLOXY)-5-{[(2-PHENOXYETHYL)AMINO]SULFONYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
2-(ISOPENTYLOXY)-5-{[(2-PHENOXYETHYL)AMINO]SULFONYL}BENZAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(ISOPENTYLOXY)-5-{[(2-PHENOXYETHYL)AMINO]SULFONYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(ISOPENTYLOXY)-5-{[(2-PHENOXYETHYL)AMINO]SULFONYL}BENZAMIDE can be compared with other similar compounds, such as:
N-(4-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide: This compound has a similar structure but lacks the phenoxyethylamino group, which may result in different chemical properties and applications.
N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide:
The uniqueness of 2-(ISOPENTYLOXY)-5-{[(2-PHENOXYETHYL)AMINO]SULFONYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O5S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
2-(3-methylbutoxy)-5-(2-phenoxyethylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)10-12-27-19-9-8-17(14-18(19)20(21)23)28(24,25)22-11-13-26-16-6-4-3-5-7-16/h3-9,14-15,22H,10-13H2,1-2H3,(H2,21,23) |
InChI Key |
ZPGHMSKMWPPLOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(diethylamino)ethyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11069347.png)
![Methyl 2-[3-(tert-butylsulfamoyl)-2,6-dimethoxyphenoxy]acetate](/img/structure/B11069357.png)
![3-(4-Fluorophenyl)-1-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea](/img/structure/B11069364.png)
![2-{[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B11069367.png)
![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)sulfanyl]pyridine](/img/structure/B11069372.png)
![ethyl (5-{[(4-methoxyphenyl)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetate](/img/structure/B11069375.png)


![4-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]morpholine](/img/structure/B11069391.png)
![3-{2-[(2-Chloro-4-nitrophenyl)amino]ethyl}-5-methyl-1,3-oxazolidin-2-one](/img/structure/B11069393.png)
![4-cyano-3-methyl-N-phenylpyrido[1,2-a]benzimidazole-2-carboxamide](/img/structure/B11069401.png)
![Methyl 2-methyl-5-oxo-4-[(phenylcarbonyl)amino]-4-(trifluoromethyl)-4,5-dihydrofuran-3-carboxylate](/img/structure/B11069403.png)
![1,1'-{3-[(4-methylphenyl)sulfonyl]propane-1,2-diyl}bis(3,5-dichloro-1H-1,2,4-triazole)](/img/structure/B11069415.png)

